N-(2-ethoxyphenyl)-2-[1-(4-fluorobenzoyl)-3-oxopiperazin-2-yl]acetamide
Description
N-(2-ethoxyphenyl)-2-[1-(4-fluorobenzoyl)-3-oxopiperazin-2-yl]acetamide is a synthetic acetamide derivative featuring a 3-oxopiperazine core substituted with a 4-fluorobenzoyl group and an acetamide side chain terminating in a 2-ethoxyphenyl moiety. This compound’s structural complexity positions it as a candidate for therapeutic applications, though its specific biological targets and activities require further elucidation.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[1-(4-fluorobenzoyl)-3-oxopiperazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O4/c1-2-29-18-6-4-3-5-16(18)24-19(26)13-17-20(27)23-11-12-25(17)21(28)14-7-9-15(22)10-8-14/h3-10,17H,2,11-13H2,1H3,(H,23,27)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVYOWPOFLRUHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CC2C(=O)NCCN2C(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethoxyphenyl)-2-[1-(4-fluorobenzoyl)-3-oxopiperazin-2-yl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the piperazine ring, followed by the introduction of the fluorobenzoyl group and the ethoxyphenyl group. Common reagents used in these reactions include ethyl acetate, fluorobenzoyl chloride, and piperazine. Reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine
Comparison with Similar Compounds
2-{1-[(4-Benzylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}-N-[3-(trifluoromethyl)phenyl]acetamide ()
- Key Differences :
- Replaces the 4-fluorobenzoyl group with a 4-benzylpiperazinyl-acetyl moiety.
- The terminal phenyl group bears a trifluoromethyl substituent instead of ethoxy.
- The benzylpiperazine moiety may increase affinity for serotonin or dopamine receptors, as seen in similar psychotropic agents .
2-[1-(Chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-methoxyphenyl)acetamide ()
- Key Differences :
- Substitutes 4-fluorobenzoyl with a chloroacetyl group.
- Terminal phenyl group is 4-methoxyphenyl rather than 2-ethoxyphenyl.
- The 4-methoxy group’s electron-donating nature may reduce oxidative metabolism compared to 2-ethoxy .
Analogues with Fluorophenyl/Chlorophenyl Substituents
N-cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide ()
- Key Differences :
- Lacks the oxopiperazine core; instead, features a cyclohexyl group and propylacetamido side chain.
- Retains the 4-fluorophenyl group.
- Simplified structure may reduce synthetic complexity but limit conformational diversity for target engagement .
2-Chloro-N-(4-fluorophenyl)acetamide ()
- Implications: Serves as a precursor for synthesizing complex derivatives (e.g., quinolin-8-yloxy acetamides). The absence of the oxopiperazine ring likely diminishes hydrogen-bonding capacity and target specificity .
Analogues with Ethoxyphenyl Substituents
2-(4-Ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide ()
- Key Differences :
- Replaces the oxopiperazine core with a triazolopyridazine heterocycle.
- Ethoxy group is at the 4-position of the phenyl ring instead of 2-position.
- Implications :
- The triazolopyridazine moiety may confer kinase inhibitory activity (e.g., JAK/STAT pathway targets).
- Para-substituted ethoxy groups may exhibit different steric effects compared to ortho-substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
